molecular formula C14H16N2O4S B6979525 2-[(4-Cyanophenyl)methylsulfonyl-cyclobutylamino]acetic acid

2-[(4-Cyanophenyl)methylsulfonyl-cyclobutylamino]acetic acid

Cat. No.: B6979525
M. Wt: 308.35 g/mol
InChI Key: PGKKXGMECCHVPX-UHFFFAOYSA-N
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Description

2-[(4-Cyanophenyl)methylsulfonyl-cyclobutylamino]acetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyanophenyl group, a methylsulfonyl group, a cyclobutylamino group, and an acetic acid moiety. Its intricate molecular architecture makes it a subject of interest for chemists and researchers exploring new chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Cyanophenyl)methylsulfonyl-cyclobutylamino]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyanophenyl Intermediate: The synthesis begins with the preparation of the 4-cyanophenyl intermediate through a nucleophilic substitution reaction.

    Introduction of the Methylsulfonyl Group:

    Cyclobutylamino Group Addition: The cyclobutylamino group is introduced through an amination reaction, often using cyclobutylamine under controlled conditions.

    Acetic Acid Moiety Incorporation: Finally, the acetic acid moiety is incorporated through a carboxylation reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Cyanophenyl)methylsulfonyl-cyclobutylamino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Cyanophenyl)methylsulfonyl-cyclobutylamino]acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(4-Cyanophenyl)methylsulfonyl-cyclobutylamino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-[(4-Cyanophenyl)methylsulfonyl-cyclobutylamino]acetic acid can be compared with other similar compounds to highlight its uniqueness:

    2-[(4-Cyanophenyl)methylsulfonyl]acetic acid: Lacks the cyclobutylamino group, resulting in different chemical properties and reactivity.

    2-[(4-Cyanophenyl)methylsulfonyl]cyclobutane:

    2-[(4-Cyanophenyl)methylsulfonyl]aminoacetic acid: Contains an amino group instead of the cyclobutylamino group, leading to different biological activity and interactions.

Properties

IUPAC Name

2-[(4-cyanophenyl)methylsulfonyl-cyclobutylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c15-8-11-4-6-12(7-5-11)10-21(19,20)16(9-14(17)18)13-2-1-3-13/h4-7,13H,1-3,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKKXGMECCHVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N(CC(=O)O)S(=O)(=O)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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